molecular formula C15H14ClN3OS B2569972 1-(2-(3-Chlorophenyl)acetyl)-4-phenylthiosemicarbazide CAS No. 1023505-32-9

1-(2-(3-Chlorophenyl)acetyl)-4-phenylthiosemicarbazide

Cat. No.: B2569972
CAS No.: 1023505-32-9
M. Wt: 319.81
InChI Key: QLJFNSRZLKMABI-UHFFFAOYSA-N
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Description

1-(2-(3-Chlorophenyl)acetyl)-4-phenylthiosemicarbazide is a chemical compound known for its diverse applications in scientific research and industry. This compound features a complex structure with a chlorophenyl group, an acetyl group, and a phenylthiosemicarbazide moiety, making it a subject of interest for various chemical and biological studies.

Preparation Methods

The synthesis of 1-(2-(3-Chlorophenyl)acetyl)-4-phenylthiosemicarbazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 3-chlorobenzoyl chloride with phenylhydrazine to form an intermediate, which is then reacted with thiosemicarbazide under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2-(3-Chlorophenyl)acetyl)-4-phenylthiosemicarbazide undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include the use of organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. Major products formed from these reactions vary depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-(3-Chlorophenyl)acetyl)-4-phenylthiosemicarbazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-(3-Chlorophenyl)acetyl)-4-phenylthiosemicarbazide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

1-(2-(3-Chlorophenyl)acetyl)-4-phenylthiosemicarbazide can be compared with other similar compounds, such as:

    1-(2-(4-Chlorophenyl)acetyl)-4-phenylthiosemicarbazide: Similar structure but with a different position of the chlorine atom, leading to variations in reactivity and biological activity.

    1-(2-(3-Bromophenyl)acetyl)-4-phenylthiosemicarbazide: Bromine substitution instead of chlorine, which can affect the compound’s chemical properties and interactions.

    1-(2-(3-Chlorophenyl)acetyl)-4-methylthiosemicarbazide: Methyl substitution on the thiosemicarbazide moiety, influencing its solubility and reactivity

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[[2-(3-chlorophenyl)acetyl]amino]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3OS/c16-12-6-4-5-11(9-12)10-14(20)18-19-15(21)17-13-7-2-1-3-8-13/h1-9H,10H2,(H,18,20)(H2,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLJFNSRZLKMABI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NNC(=O)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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